molecular formula C4H6N4O2 B3204329 2-(1H-tetrazol-1-yl)propanoic acid CAS No. 103386-56-7

2-(1H-tetrazol-1-yl)propanoic acid

Cat. No. B3204329
CAS RN: 103386-56-7
M. Wt: 142.12 g/mol
InChI Key: ZFQPVPQCMQGGHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-tetrazol-1-yl)propanoic acid , also known as (2S)-2-(1H-tetrazol-1-yl)propanoic acid , is a chemical compound with the molecular formula C₄H₆N₄O₂ . It belongs to the class of tetrazole derivatives and exhibits intriguing properties due to its tetrazole ring structure. The compound is a solid at room temperature and is odorless .


Molecular Structure Analysis

The molecular structure of This compound consists of a tetrazole ring attached to a propanoic acid moiety. The tetrazole ring (1H-tetrazole) is a five-membered heterocycle containing four nitrogen atoms and one carbon atom. The compound’s stereochemistry is specified as (2S), indicating the configuration around the chiral center .


Physical And Chemical Properties Analysis

  • Toxicity : On heating, tetrazoles can decompose and emit toxic nitrogen fumes. Caution is necessary during handling and storage .

properties

IUPAC Name

2-(tetrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c1-3(4(9)10)8-2-5-6-7-8/h2-3H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQPVPQCMQGGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=NN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-tetrazol-1-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-(1H-tetrazol-1-yl)propanoic acid
Reactant of Route 3
2-(1H-tetrazol-1-yl)propanoic acid
Reactant of Route 4
2-(1H-tetrazol-1-yl)propanoic acid
Reactant of Route 5
2-(1H-tetrazol-1-yl)propanoic acid
Reactant of Route 6
Reactant of Route 6
2-(1H-tetrazol-1-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.